molecular formula C17H18N2O6 B2830404 N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034262-77-4

N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2830404
CAS No.: 2034262-77-4
M. Wt: 346.339
InChI Key: NFMQZVZWQFULJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a dioxin ring, a furan ring, and an oxalamide moiety

Properties

IUPAC Name

N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-13(11-3-4-14-15(8-11)25-7-6-24-14)10-19-17(22)16(21)18-9-12-2-1-5-23-12/h1-5,8,13,20H,6-7,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMQZVZWQFULJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate. This intermediate can be synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate . The resulting product is then further reacted with various alkyl or aryl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxalamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a unique structural composition that includes:

  • Dihydrobenzo[b][1,4]dioxin moiety
  • Oxalamide functional group
  • Furan and hydroxyethyl substituents

These structural elements contribute to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that compounds similar to N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide exhibit significant anticancer properties. The dihydrobenzo[b][1,4]dioxin moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in several cancer cell lines. For instance:

  • A study demonstrated that related compounds showed IC50 values ranging from 93.7 µM to 322.8 µM across different cancer cell lines, indicating selective toxicity towards malignant cells compared to normal cells .

Enzyme Inhibition

In silico studies have suggested that this compound can interact favorably with enzymes such as alpha-glucosidase and acetylcholinesterase. This indicates potential applications in treating metabolic disorders and neurodegenerative diseases:

  • Alpha-glucosidase Inhibition : Modifications in the structure of oxalamide derivatives can enhance binding affinity and selectivity, making them promising candidates for therapeutic development .

Receptor Binding

The presence of furan and hydroxyethyl groups may facilitate binding to specific receptors involved in cellular signaling pathways. This could lead to novel therapeutic strategies targeting various diseases.

Study on Anticancer Activity

A study investigated the cytotoxic effects of related compounds on various cancer cell lines (HeLa, BICR18, U87). Results indicated significant cytotoxicity with varying IC50 values, showcasing the compound's potential as an anticancer agent .

Study on Enzyme Interaction

Research focusing on the interaction of similar oxalamide derivatives with alpha-glucosidase revealed that structural modifications could enhance binding affinity and selectivity. This suggests that this compound may be optimized for better therapeutic outcomes in metabolic disorders .

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against cancer cells
Enzyme InhibitionPotential inhibition of alpha-glucosidase
Receptor BindingFavorable interactions predicted via docking

Mechanism of Action

The mechanism of action of N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to its combination of a dioxin ring, a furan ring, and an oxalamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic compound characterized by its unique structural features, including a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C18H20N4O4C_{18}H_{20}N_{4}O_{4}, with a molecular weight of approximately 356.38 g/mol. The compound features an oxalamide functional group that enhances its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar oxalamide derivatives effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-715Apoptosis
Compound BHeLa10Cell Cycle Arrest

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Study 1: Anticancer Activity in Breast Cancer Models

A recent study explored the effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The study concluded that the compound induces apoptosis through caspase activation and mitochondrial membrane potential disruption.

Study 2: Anti-inflammatory Effects in Animal Models

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of rheumatoid arthritis. Administration led to reduced swelling and inflammatory markers in serum compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires a stepwise approach:

Reaction Conditions : Control temperature (e.g., 60–80°C for amide coupling) and pH (use triethylamine or NaOH as bases to deprotonate intermediates) .

Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility of aromatic intermediates .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization removes by-products .

Analytical Validation : Monitor reactions via TLC and confirm purity (>95%) using HPLC .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

NMR Spectroscopy : 1H/13C NMR confirms connectivity of the dihydrobenzo[d]dioxin, furan, and oxalamide moieties .

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) .

HPLC-PDA : Assess purity (>95%) and detect UV-active impurities (λ = 254 nm) .

X-ray Crystallography (if crystals form): Resolve stereochemistry of the hydroxyethyl group .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer: Prioritize target-agnostic screens:

In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Enzyme Inhibition : Screen against kinases (e.g., CDK2) or oxidoreductases via fluorometric assays .

Receptor Binding : Radioligand displacement assays for GPCRs (e.g., cannabinoid receptors, based on structural analogs) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

  • Purity Variability : Re-synthesize the compound and validate via orthogonal methods (e.g., NMR + HRMS) .
  • Assay Conditions : Standardize buffer pH, temperature, and cell passage number .
  • Metabolic Stability : Use liver microsomes to assess if rapid degradation explains false negatives .

Q. How can computational modeling elucidate the mechanism of action of this compound?

Methodological Answer: Leverage in silico tools:

Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina .

DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO) influencing reactivity .

MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories .

Q. What advanced synthetic strategies enable the design of derivatives with enhanced activity?

Methodological Answer: Focus on modular modifications:

Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -NO2) to the furan ring to enhance electrophilicity .

Scaffold Hybridization : Merge with indole or quinoline moieties to exploit dual-target activity .

Parallel Synthesis : Use Ugi or Passerini reactions to generate libraries of analogs .

Q. How can solubility challenges of this compound be addressed in in vivo studies?

Methodological Answer: Improve bioavailability via:

Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .

Prodrug Design : Convert hydroxyl groups to phosphate esters for enhanced aqueous solubility .

Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release .

Q. What experimental approaches validate the compound’s molecular targets in cellular pathways?

Methodological Answer: Combine genetic and biochemical methods:

Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins .

CRISPR Screening : Knock out suspected targets (e.g., kinases) and assess resistance .

Thermal Proteome Profiling (TPP) : Identify targets by monitoring protein thermal stability shifts .

Q. How should researchers evaluate the compound’s toxicity profile in preclinical models?

Methodological Answer: Adopt tiered testing:

In Vitro : HepG2 cells for hepatotoxicity; hERG assay for cardiotoxicity .

In Vivo : Acute toxicity in rodents (LD50 determination) and 28-day repeat-dose studies .

Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis?

Methodological Answer: Standardize protocols:

Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress .

Quality Control (QC) : Implement strict specifications (e.g., HPLC purity ≥98%, residual solvents <0.1%) .

Scale-Up Optimization : Use flow chemistry for exothermic steps (e.g., amide coupling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.